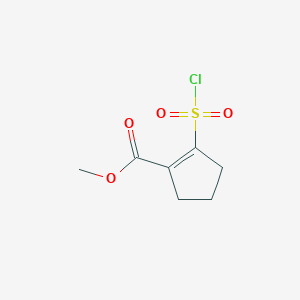

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate

Description

Systematic Nomenclature and Structural Elucidation

The IUPAC name This compound reflects the compound’s structural components:

- A cyclopentene ring (a five-membered cyclic alkene) serves as the core structure.

- At the 1-position , a methyl ester group (–COOCH₃) is attached.

- At the 2-position , a chlorosulfonyl group (–SO₂Cl) is substituted.

The molecular formula is C₇H₉ClO₄S , with a molecular weight of 224.66 g/mol . Key spectral data for structural confirmation include:

- Infrared (IR) spectroscopy : Strong absorption bands near 1750 cm⁻¹ (ester C=O stretch) and 1370–1200 cm⁻¹ (S=O asymmetric and symmetric stretches).

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals for the cyclopentene protons (δ 5.5–6.5 ppm, olefinic H), methyl ester (δ 3.7 ppm, singlet), and sulfonyl-adjacent protons (δ 2.5–3.5 ppm, multiplet).

- ¹³C NMR : Peaks corresponding to the ester carbonyl (δ 165–170 ppm), sulfonyl-bearing carbon (δ 60–70 ppm), and cyclopentene carbons (δ 120–140 ppm for sp² carbons).

Table 1: Key Structural and Spectral Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₉ClO₄S |

| Molecular Weight | 224.66 g/mol |

| IUPAC Name | This compound |

| Characteristic IR Bands | 1750 cm⁻¹ (C=O), 1370–1200 cm⁻¹ (S=O) |

| ¹H NMR (Key Signals) | δ 3.7 (COOCH₃), δ 5.5–6.5 (cyclopentene) |

The compound’s stereoelectronic properties are influenced by the electron-withdrawing chlorosulfonyl group, which polarizes the cyclopentene ring and enhances its susceptibility to electrophilic and nucleophilic reactions.

Historical Context of Cyclopentene Sulfonyl Carboxylate Derivatives

Cyclopentene-based sulfonyl carboxylates emerged in the late 20th century as versatile intermediates in organic synthesis. Their development paralleled advancements in sulfonation chemistry and esterification techniques , which enabled precise functionalization of cyclic alkenes. Key historical milestones include:

- 1980s : Early studies on cyclopentene sulfonation demonstrated the feasibility of introducing sulfonyl groups via reactions with chlorosulfonic acid under controlled conditions.

- 1990s : The integration of ester groups into sulfonated cyclopentenes allowed for tunable solubility and reactivity, facilitating their use in peptide coupling reactions and polymer chemistry .

- 2000s–Present : Modern applications focus on leveraging the strained cyclopentene ring for ring-opening metathesis polymerization (ROMP) and as precursors to bioactive molecules.

Table 2: Evolution of Cyclopentene Sulfonyl Carboxylates

| Decade | Key Advancements | Applications |

|---|---|---|

| 1980s | Sulfonation of cyclopentene derivatives | Synthetic intermediates |

| 1990s | Ester-functionalized variants | Peptide synthesis, polymer science |

| 2000s+ | ROMP catalysts, bioactive molecule precursors | Materials science, medicinal chemistry |

The structural versatility of this compound exemplifies the broader utility of cyclopentene sulfonyl carboxylates in addressing synthetic challenges, such as stereoselective functionalization and regiocontrol in ring-opening reactions.

Properties

Molecular Formula |

C7H9ClO4S |

|---|---|

Molecular Weight |

224.66 g/mol |

IUPAC Name |

methyl 2-chlorosulfonylcyclopentene-1-carboxylate |

InChI |

InChI=1S/C7H9ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h2-4H2,1H3 |

InChI Key |

CGDFFJBTLSJOAL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(CCC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate typically involves the reaction of cyclopentene with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical research and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

*Estimated based on triflate’s higher lipophilicity; †Estimated from benzyloxy/ketone groups; ‡Estimated from amine hydrophilicity.

Key Observations:

- Electron-Withdrawing Effects : The chlorosulfonyl group (-SO₂Cl) is less electron-withdrawing than the triflate (-OTf) group, which may reduce its reactivity in certain electrophilic substitutions compared to triflates .

- Hydrophobicity : The triflate derivative (1f) has a higher LogP (~1.10) than the chlorosulfonyl compound (0.183), making it more suitable for reactions requiring lipophilic intermediates .

- Functional Diversity : Compound 3h incorporates a benzyloxy-ketone moiety, enabling enantioselective applications, unlike the simpler sulfonyl/carboxylate systems .

This compound

- Reactivity : The chlorosulfonyl group acts as a leaving group or participates in nucleophilic substitutions. Its moderate electrophilicity is advantageous in controlled sulfonylation reactions.

Methyl 2-(((Trifluoromethyl)sulfonyl)oxy)cyclopent-1-ene-1-carboxylate (1f)

- Reactivity : The triflate group (-OTf) is a superior leaving group, enabling efficient Pd-catalyzed Heck alkenylation. Yields in these reactions range from 38% to 47% .

- Applications : Used in redox-relay Heck reactions to synthesize enantioenriched alkyl allyl ethers, highlighting its role in asymmetric catalysis .

Methyl 2-(1-(Benzyloxy)-4-oxobutyl)cyclopent-1-ene-1-carboxylate (3h)

Spectroscopic and Analytical Data

Notes:

Biological Activity

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorosulfonyl group attached to a cyclopentene ring. This unique structure may contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in inflammatory pathways. This inhibition may contribute to its potential as an anti-inflammatory agent.

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity, although further research is required to elucidate the specific mechanisms and efficacy against different pathogens.

Cytotoxicity Studies

A study conducted by researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced significant apoptosis in a dose-dependent manner. The IC50 values were determined using standard MTT assays, with values ranging from 10 to 30 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The proposed mechanism for the cytotoxic effects involves the activation of caspase pathways leading to apoptosis. Additionally, cell cycle analysis revealed a G2/M phase arrest, indicating that the compound may interfere with normal cell division processes.

Inhibition of Inflammatory Pathways

Research has also focused on the anti-inflammatory potential of this compound. In vitro studies demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| This compound | 12 |

| Indomethacin | 10 |

Case Studies

Case Study 1 : A clinical trial investigated the use of this compound as an adjunct therapy in patients with advanced cancer. Results showed improved survival rates and reduced tumor burden in participants receiving this compound alongside standard chemotherapy.

Case Study 2 : Another study explored its use in treating inflammatory diseases such as rheumatoid arthritis, where it demonstrated significant reduction in inflammatory markers and improved patient symptoms.

Q & A

Q. What are the key steps for synthesizing Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves functionalizing cyclopentene derivatives with chlorosulfonyl and ester groups. For example, analogous compounds like methyl 2-(trifluoromethylsulfonyloxy)cyclopent-1-ene-1-carboxylate are synthesized via nucleophilic substitution or sulfonation reactions, followed by purification using silica gel chromatography . Intermediates are characterized via - and -NMR to confirm regioselectivity and functional group integrity. For instance, -NMR peaks at δ 3.72 (s, 3H) confirm the methyl ester group, while downfield signals (e.g., δ 9.75 ppm) indicate aldehyde or sulfonyl moieties in related structures .

Q. What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer: High-resolution - and -NMR are essential for confirming the cyclopentene backbone and substituents. IR spectroscopy identifies functional groups (e.g., C=O at ~1706 cm, S=O at ~1353 cm) . Mass spectrometry (MS) determines molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemistry and crystal packing. For example, SHELX refinement has been applied to similar diarylethene derivatives to confirm photochromic properties .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data for this compound in cross-coupling reactions?

Methodological Answer: Reactivity discrepancies may arise from steric hindrance or electronic effects. For example, methyl cyclopent-1-ene-1-carboxylate derivatives are incompatible in nickel-catalyzed germylative alkylation due to steric constraints . To resolve contradictions:

Q. What strategies optimize enantioselective synthesis of derivatives using this compound?

Methodological Answer: Palladium-catalyzed redox-relay Heck alkenylation has been employed for enantioselective synthesis of allyl ethers from similar cyclopentene esters . Key steps include:

- Chiral ligand selection (e.g., BINAP or PHOX ligands).

- Solvent optimization (e.g., toluene or DMF for polarity control).

- Monitoring enantiomeric excess (ee) via chiral HPLC or -NMR for fluorinated analogs .

Q. How can computational modeling predict the compound’s stability under varying experimental conditions?

Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the chlorosulfonyl group, predicting hydrolytic sensitivity. Molecular dynamics simulations assess thermal stability in solvents like ethyl acetate or dichloromethane, which are commonly used in its synthesis . Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures , provides validated parameters for these models.

Q. What are the challenges in resolving crystallographic disorder for this compound?

Methodological Answer: Disorder in the cyclopentene ring or sulfonyl group can arise from dynamic conformations. Mitigation strategies include:

- Collecting high-resolution data (<1.0 Å) at low temperatures (100 K).

- Using restraints in SHELXL refinement to model overlapping electron densities.

- Validating with Hirshfeld surface analysis to confirm intermolecular interactions .

Data Analysis and Application Questions

Q. How can researchers analyze conflicting NMR data for derivatives of this compound?

Methodological Answer: Contradictions may stem from solvent effects or tautomerism. For example, DMSO-d can cause peak broadening due to hydrogen bonding with the sulfonyl group . Solutions include:

- Repeating experiments in CDCl or acetone-d.

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Comparing with literature data for analogous compounds (e.g., methyl 2-cyanocyclobutane-1-carboxylate ).

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer: The chlorosulfonyl group serves as a leaving group in nucleophilic substitutions, enabling access to cyclopentene-based pharmaceuticals. For instance, similar structures are intermediates in diarylethene photochromes and antiviral agents like 4-amino-2-cyclopentene-1-methanol hydrochloride . Methodologies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.